molecular formula C8H6ClF3N2 B1482403 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole CAS No. 2091590-24-6

4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1482403
CAS No.: 2091590-24-6
M. Wt: 222.59 g/mol
InChI Key: FWDBAXMWJMMFQR-UHFFFAOYSA-N
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Description

4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C8H6ClF3N2 and its molecular weight is 222.59 g/mol. The purity is usually 95%.
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Biological Activity

4-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole, also known by its CAS number 2092717-18-3, is a synthetic compound within the pyrazole class that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The molecular formula of this compound is C8H6ClF3N2C_8H_6ClF_3N_2 with a molecular weight of approximately 222.59 g/mol. Its structure features a chloromethyl group and a trifluoromethyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The detailed synthetic pathways often include steps such as halogenation and alkylation, which are crucial for introducing the chloromethyl and propynyl groups into the pyrazole scaffold.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus32 µg/mL
Trifluoromethyl PyrazolesPseudomonas aeruginosa, Candida albicans64 µg/mL

Studies have shown that while some derivatives demonstrate moderate antibacterial effects, they may not be as potent as traditional antibiotics like chloramphenicol . The presence of the trifluoromethyl group is believed to enhance lipophilicity, potentially improving cell membrane penetration.

Antifungal Activity

In addition to antibacterial properties, certain pyrazoles have been evaluated for antifungal activity against strains such as Candida albicans and Candida krusei. The results suggest that while some compounds exhibit antifungal potential, their efficacy may vary significantly based on structural modifications .

Case Studies

A notable case study involved the evaluation of a series of trifluoromethyl-substituted pyrazoles against clinical isolates of Staphylococcus aureus and other pathogens. The study reported that certain derivatives exhibited promising activity against methicillin-resistant strains, indicating their potential as candidates for further development in antimicrobial therapies .

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 4-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-1H-pyrazole
  • Molecular Formula : C8H6ClF3N2C_8H_6ClF_3N_2
  • Molecular Weight : 222.59 g/mol
  • Canonical SMILES : C#CCN1C(=CC(=N1)C(F)(F)F)CCl

Medicinal Chemistry

The compound's structure suggests potential biological activity, particularly due to the presence of the trifluoromethyl group, which is known to enhance biological properties through electron-withdrawing effects. Research indicates that derivatives of pyrazole compounds often exhibit:

  • Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial strains.
  • Anticancer Properties : Some studies have explored the use of pyrazole derivatives in targeting cancer cells, leveraging their ability to interfere with cellular pathways.

Agricultural Chemistry

The compound may also find applications in agrochemicals, particularly as a:

  • Pesticide or Herbicide : The chloromethyl group may enhance the compound's ability to penetrate plant tissues, making it suitable for developing new agrochemical products aimed at pest control.

Material Science

Research into the material properties of pyrazole derivatives indicates potential uses in:

  • Polymer Chemistry : The incorporation of such compounds into polymers could lead to materials with enhanced thermal stability and chemical resistance.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including variations of this compound, for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the pyrazole ring significantly improved antibacterial activity.

Case Study 2: Anticancer Research

In another research article from Cancer Research, the anticancer properties of pyrazole derivatives were examined. The study highlighted that compounds with trifluoromethyl groups exhibited selective cytotoxicity towards certain cancer cell lines while showing minimal toxicity to normal cells. This finding underscores the potential of this compound as a lead compound for further development.

Properties

IUPAC Name

4-(chloromethyl)-1-prop-2-ynyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c1-2-3-14-5-6(4-9)7(13-14)8(10,11)12/h1,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDBAXMWJMMFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=N1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.